Warburganal

Descripción

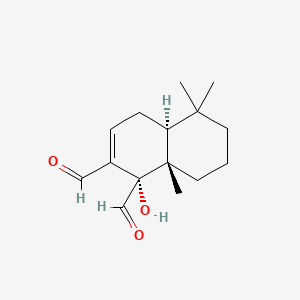

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,4aS,8aS)-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-13(2)7-4-8-14(3)12(13)6-5-11(9-16)15(14,18)10-17/h5,9-10,12,18H,4,6-8H2,1-3H3/t12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMWDUUHVVLHNP-AEGPPILISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C(C2(C=O)O)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C([C@@]2(C=O)O)C=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212204 | |

| Record name | Warburganal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62994-47-2 | |

| Record name | Warburganal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62994-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Warburganal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062994472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Warburganal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WARBURGANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A48Y1F67H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Warburganal: A Technical Guide to Its Natural Product Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Warburganal, a drimane (B1240787) sesquiterpenoid dialdehyde (B1249045), is a potent natural product isolated from the East African Warburgia species. Renowned for its broad spectrum of biological activities, including antifungal, molluscicidal, antifeedant, and cytotoxic properties, this compound has garnered significant interest in the scientific community. This technical guide provides an in-depth overview of the discovery, natural origin, and biosynthesis of this compound. It details the experimental protocols for its isolation and biological evaluation, presents quantitative data on its bioactivities, and explores the current understanding of its mechanism of action, including its interaction with key signaling pathways.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, the sesquiterpenoids, a class of 15-carbon isoprenoids, have demonstrated a wide array of pharmacological effects. This compound, isolated from the bark of Warburgia trees, stands out as a particularly potent example. Its unique dialdehyde functionality is believed to be crucial for its biological activities, primarily through its reactivity with sulfhydryl groups of proteins. This guide aims to consolidate the current knowledge on this compound, offering a valuable resource for researchers exploring its therapeutic potential.

**2. Discovery and Natural Origin

This compound was first isolated from the bark of the East African greenheart tree, Warburgia ugandensis (family Canellaceae).[1][2] Traditionally, various parts of Warburgia species have been used in African folk medicine to treat a range of ailments, including stomachaches, coughs, and fever. The pungent taste of the bark, a characteristic that deters pests, led to investigations into its chemical constituents and their biological activities. Subsequent studies have also identified this compound in other species of the genus, such as Warburgia salutaris.[3]

Isolation of this compound from Warburgia ugandensis

The following protocol outlines a general method for the isolation of this compound from the bark of W. ugandensis.

Experimental Protocol: Isolation of this compound

-

Plant Material Collection and Preparation: Collect the bark of Warburgia ugandensis. Air-dry the bark in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the bark into a fine powder using a mechanical grinder.

-

Extraction:

-

Macerate the powdered bark (e.g., 1 kg) with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning against a nonpolar solvent like n-hexane to remove lipids and other nonpolar compounds. Discard the hexane (B92381) fraction.

-

Subsequently, partition the methanol-water fraction against a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297). This compound will preferentially partition into the organic phase.

-

Collect the dichloromethane or ethyl acetate fraction and concentrate it under reduced pressure.

-

-

Chromatographic Purification:

-

Subject the concentrated active fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots by spraying with an appropriate reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Pool the fractions containing this compound.

-

-

Further Purification:

-

Subject the pooled fractions to further purification steps as needed, which may include preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Characterize the purified compound using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

-

Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Biosynthesis of this compound

This compound belongs to the drimane class of sesquiterpenoids. The biosynthesis of drimane sesquiterpenoids starts from farnesyl pyrophosphate (FPP), which is a common precursor for all sesquiterpenes.[4][5] The key step is the cyclization of FPP to form the characteristic bicyclic drimane skeleton. This reaction is catalyzed by a terpene synthase. Subsequent enzymatic oxidation steps, likely involving cytochrome P450 monooxygenases, lead to the formation of the dialdehyde and hydroxyl functionalities of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

This compound exhibits a range of potent biological activities, which are summarized in the tables below.

Antifungal Activity

This compound has demonstrated significant activity against a variety of fungal pathogens.

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 0.5 - 4 | [6][7] |

| Aspergillus fumigatus | 1 - 8 | [6] |

| Saccharomyces cerevisiae | 1.56 | [4] |

Molluscicidal Activity

This compound is a potent molluscicide, particularly against the snail vector of schistosomiasis, Biomphalaria glabrata.

| Snail Species | LC₅₀ (µg/mL) | Exposure Time (h) | Reference |

| Biomphalaria glabrata | 5 - 10 | 24 | [2][8] |

Antifeedant Activity

The pungent taste of this compound makes it a powerful antifeedant against various insect pests.

| Insect Species | EC₅₀ (µg/cm²) | Reference |

| Spodoptera littoralis | 0.1 - 0.5 | [9][10][11] |

| Spodoptera frugiperda | 0.2 - 1.0 | [12] |

Cytotoxic Activity

This compound has shown significant cytotoxicity against several human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Lung Carcinoma | 2.5 - 5.0 | [13] |

| MCF-7 | Breast Adenocarcinoma | 1.0 - 3.0 | [1] |

| HepG2 | Hepatocellular Carcinoma | 3.0 - 7.0 | [1] |

Experimental Protocols for Biological Assays

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Preparation of Drug Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.

Molluscicidal Activity Assay

This protocol is adapted from the World Health Organization (WHO) guidelines.

-

Test Organisms: Use laboratory-reared snails, such as Biomphalaria glabrata.

-

Preparation of Test Solutions: Prepare a stock solution of this compound and make serial dilutions in dechlorinated tap water.

-

Exposure: Place a defined number of snails (e.g., 10) in a beaker containing the test solution. Include a control group with dechlorinated water only.

-

Observation: After a 24-hour exposure period, transfer the snails to fresh dechlorinated water for a 24-hour recovery period.

-

Mortality Assessment: Determine the mortality by gently prodding the snails. Snails that do not retract into their shells are considered dead.

-

Data Analysis: Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Antifeedant Assay (Leaf Disc No-Choice Method)

-

Insect Rearing: Rear the larvae of the test insect (e.g., Spodoptera littoralis) on an artificial diet under controlled conditions.

-

Preparation of Leaf Discs: Cut leaf discs from a suitable host plant (e.g., cabbage) using a cork borer.

-

Treatment: Dissolve this compound in a suitable solvent (e.g., acetone) to prepare different concentrations. Apply a known volume of each solution to a leaf disc and allow the solvent to evaporate. Treat control discs with the solvent only.

-

Bioassay: Place one treated leaf disc in a petri dish with a single pre-starved larva.

-

Assessment: After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

-

Data Analysis: Calculate the antifeedant index and determine the EC₅₀ (effective concentration to inhibit feeding by 50%) from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture the desired cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (the concentration that inhibits cell growth by 50%) from the dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is attributed to its two reactive aldehyde groups, which can readily form covalent bonds with nucleophilic groups in biomolecules, particularly the sulfhydryl groups of cysteine residues in proteins. This non-specific alkylation can lead to enzyme inhibition and disruption of cellular functions.

Recent studies suggest that this compound may also exert its effects through the modulation of specific signaling pathways.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This process is often mediated by the activation of a cascade of enzymes called caspases. The induction of apoptosis by this compound may involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis Induction by this compound

Caption: Proposed mechanism of apoptosis induction by this compound.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation, immunity, and cancer cell survival. Some natural products with α,β-unsaturated carbonyl moieties, similar to this compound, have been shown to inhibit the NF-κB signaling pathway.[5][14] It is hypothesized that this compound may inhibit NF-κB activation by alkylating key cysteine residues in proteins of this pathway, such as IκB kinase (IKK), thereby preventing the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.

Inhibition of NF-κB Signaling by this compound

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a fascinating natural product with a rich history of traditional use and a promising future in modern drug discovery. Its potent and diverse biological activities, coupled with its unique chemical structure, make it an attractive lead compound for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, origin, and biological properties of this compound, along with detailed experimental protocols. Further research into its precise mechanisms of action and signaling pathway modulation will be crucial for unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Molluscicidal activity of some marine substances against the snail Biomphalaria glabrata (Mollusca, Planorbidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The heme precursor 5-aminolevulinic acid disrupts the Warburg effect in tumor cells and induces caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RRAD inhibits the Warburg effect through negative regulation of the NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molluscicidal activity of monoterpenes and their effects on inhibition of acetylcholinesterase activity on Biomphalaria glabrata, an intermediate host of Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Short communication. The antifeedant activity of natural plant products towards the larvae of Spodoptera littoralis | Semantic Scholar [semanticscholar.org]

- 11. Short communication. The antifeedant activity of natural plant products towards the larvae of Spodoptera littoralis | Spanish Journal of Agricultural Research [sjar.revistas.csic.es]

- 12. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Warburganal: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

Introduction

Warburganal is a drimane-type sesquiterpenoid dialdehyde (B1249045) isolated from the bark of trees of the East African Warburgia genus, such as Warburgia ugandensis and Warburgia salutaris. This natural product has garnered significant interest within the scientific community due to its potent and broad-spectrum biological activities, including antifungal, antibacterial, and molluscicidal properties. Its unique chemical structure, featuring a reactive dialdehyde functional group, is central to its biological mechanism of action. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is characterized by a bicyclic drimane (B1240787) skeleton. Its systematic IUPAC name is (1S,4aS,8aS)-1-hydroxy-5,5,8a-trimethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalene-1,2-dicarbaldehyde.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₃ | [1][2] |

| Molecular Weight | 250.33 g/mol | [1] |

| CAS Number | 62994-47-2 | [1][2][3] |

| Appearance | White powder or jelly-like material | [2] |

| UV Absorption | Exhibits a characteristic UV absorption spectrum that changes in the presence of sulfhydryl compounds. | [3] |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Stereochemistry

This compound possesses three chiral centers, leading to the possibility of multiple stereoisomers. The naturally occurring and biologically active form has the specific stereochemistry of (1S,4aS,8aS). The control of these stereocenters is a critical challenge in the total synthesis of this compound. The absolute configuration has been confirmed through various spectroscopic techniques and total synthesis efforts.

Biological Activity and Mechanism of Action

This compound exhibits a wide range of biological activities, with its antifungal and antibacterial properties being the most extensively studied.

Antimicrobial Activity:

The dialdehyde functionality of this compound is crucial for its biological activity. It readily reacts with nucleophiles, particularly sulfhydryl groups of cysteine residues in proteins. This covalent modification can lead to enzyme inhibition and disruption of cellular functions.

Table 2: Quantitative Antimicrobial Activity of this compound

| Organism | Activity Metric | Value (µg/mL) | Reference |

| Candida albicans | BIC₅₀ (Biofilm Inhibitory Concentration) | 4.5 ± 1 | [4] |

| Staphylococcus aureus | BIC₅₀ (Biofilm Inhibitory Concentration) | 37.9 ± 8 | [4] |

| Gram-positive bacteria | MIC (Minimum Inhibitory Concentration) | 12.5 - 100 | [5] |

| Candida albicans | MIC (Minimum Inhibitory Concentration) | 0.11 ± 0.03 - 0.56 ± 0.20 (DCM stem bark extracts) | [6] |

| Staphylococcus aureus | MIC (Minimum Inhibitory Concentration) | 1.43 ± 0.28 - 1.47 ± 0.36 (DCM stem bark extracts) | [6] |

Mechanism of Action: Interaction with Sulfhydryl Groups

The primary mechanism of action of this compound is attributed to its irreversible reaction with sulfhydryl groups (-SH) of cysteine residues in proteins.[3] This interaction is a Michael-type addition, where the nucleophilic thiol group attacks the α,β-unsaturated aldehyde moiety of this compound. This covalent modification can lead to the inactivation of essential enzymes and disruption of cellular processes. For instance, this compound has been shown to inhibit alcohol dehydrogenase, a sulfhydryl-containing enzyme.[3] The growth inhibition of Saccharomyces cerevisiae by this compound can be reversed by the addition of L-cysteine, further supporting this mechanism.[3]

Signaling Pathway and Experimental Workflow

The interaction of this compound with cellular components can be visualized as a direct chemical modification of proteins, leading to functional inhibition.

Caption: Mechanism of Action of this compound.

Experimental Protocols

1. Isolation of this compound from Warburgia ugandensis

The following is a representative protocol for the isolation of this compound, based on methods described in the literature.[2][7]

-

Plant Material and Extraction:

-

Air-dry the stem bark of Warburgia ugandensis at room temperature and grind it into a fine powder.

-

Extract the powdered bark sequentially with solvents of increasing polarity, for example, dichloromethane (B109758) (DCM) followed by methanol (B129727) (MeOH).

-

Concentrate the extracts under reduced pressure using a rotary evaporator.

-

-

Chromatographic Purification:

-

Subject the crude DCM extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions containing this compound (identified by comparison with a standard or by spectroscopic analysis).

-

Perform further purification of the this compound-containing fractions using preparative TLC or another round of column chromatography until a pure compound is obtained.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

2. Key Steps in the Total Synthesis of (±)-Warburganal

Several total syntheses of this compound have been reported. A key challenge is the stereoselective construction of the decalin core and the introduction of the dialdehyde functionality. The following outlines a conceptual workflow based on common synthetic strategies.

Caption: General Workflow for the Total Synthesis of this compound.

A detailed experimental protocol for total synthesis is highly complex and involves multiple steps with specific reagents and conditions. For a comprehensive understanding, referring to primary literature on the total synthesis of this compound is recommended.[7][8]

Conclusion

This compound remains a molecule of significant interest due to its potent biological activities and challenging chemical synthesis. Its mechanism of action, centered on the covalent modification of sulfhydryl groups in proteins, provides a clear rationale for its bioactivity and a basis for the design of novel therapeutic agents. The detailed understanding of its structure, stereochemistry, and biological function will continue to drive research in natural product chemistry, medicinal chemistry, and chemical biology.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Physiological activity of this compound and its reactivity with sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biofilm inhibiting properties of compounds from the leaves of Warburgia ugandensis Sprague subsp ugandensis against Candida and staphylococcal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of an antibacterial sesquiterpenoid from Warburgia salutaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity and phytochemical profiles of warburgia ugandensis sprague (canellaceae) extracts from different populations across the Kenyan Rift Valley [ir-library.ku.ac.ke]

- 7. researchgate.net [researchgate.net]

- 8. Progress towards the stereoselective synthesis of this compound. [researchspace.ukzn.ac.za]

The Warburganal Biosynthesis Pathway in Warburgia Species: A Technical Guide for Researchers

An In-depth Exploration of the Enzymatic Machinery Behind a Potent Drimane (B1240787) Sesquiterpenoid

Warburganal, a drimane sesquiterpenoid found in the bark of trees belonging to the Warburgia genus, has garnered significant interest from the scientific community for its potent biological activities, including antimicrobial, antifungal, and insect antifeedant properties. Understanding the intricate biosynthetic pathway leading to this compound is crucial for researchers in natural product chemistry, metabolic engineering, and drug development who seek to harness its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in Warburgia species, detailing the key enzymatic steps, intermediates, and relevant experimental methodologies.

The Core Biosynthetic Pathway: From Farnesyl Diphosphate (B83284) to this compound

The biosynthesis of this compound, like other sesquiterpenoids, originates from the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP). The pathway proceeds through a series of enzymatic reactions, primarily involving cyclization and subsequent oxidative modifications. While the complete pathway in Warburgia species is yet to be fully elucidated, a putative pathway can be constructed based on characterized enzymes from other plant species and phytochemical analysis of Warburgia extracts.

The initial and committing step is the cyclization of the linear FPP molecule to form the bicyclic drimane skeleton. This reaction is catalyzed by a specific class of enzymes known as terpene synthases.

Step 1: Cyclization of Farnesyl Diphosphate (FPP) to Drimenol (B159378)

The formation of the drimane core is initiated by the enzyme drimenol synthase (DS) . This enzyme catalyzes the protonation-initiated cyclization of FPP to form the intermediate drimenyl cation, which is then quenched by a water molecule to yield the sesquiterpene alcohol, drimenol . While a drimenol synthase from Warburgia species has not yet been functionally characterized, the presence of drimenol and a partial sesquiterpene synthase gene has been reported in Warburgia ugandensis, suggesting the existence of this enzymatic activity[1].

Subsequent Oxidative Modifications: The Role of Cytochrome P450 Monooxygenases

Following the formation of drimenol, a series of oxidation reactions are required to introduce the aldehyde functionalities characteristic of this compound. These reactions are presumed to be catalyzed by cytochrome P450 monooxygenases (CYPs) , a large family of enzymes known for their role in the functionalization of terpene skeletons[2][3].

Based on studies of drimane sesquiterpenoid biosynthesis in other plants, such as Persicaria hydropiper, a plausible sequence of oxidative events can be proposed:

-

Hydroxylation of Drimenol: The first oxidation step is likely the hydroxylation of drimenol at the C12 position to form drimendiol (B1249602) . In P. hydropiper, this reaction is catalyzed by a specific CYP, drimenol oxidase (PhDOX1)[4]. The presence of drimendiol has been reported in Warburgia ugandensis, lending support to this proposed step[5].

-

Further Oxidation to Polygodial and this compound: Subsequent oxidation of the hydroxyl groups at C11 and C12 of drimendiol would lead to the formation of the dialdehyde (B1249045) compounds, polygodial and this compound. The precise order and the specific enzymes catalyzing these final steps in Warburgia species remain to be experimentally confirmed. It is hypothesized that one or more CYPs are responsible for these conversions.

Below is a diagram illustrating the putative biosynthesis pathway of this compound.

Quantitative Data on this compound and Precursors

Quantitative analysis of this compound and its biosynthetic precursors in Warburgia species is essential for understanding the regulation of the pathway and for developing strategies for enhanced production. While comprehensive quantitative data is still limited, several studies have reported on the phytochemical composition of Warburgia extracts.

| Compound Class | Relative Abundance (%) in Warburgia ugandensis Leaf and Stem Bark Extracts | Reference |

| Sesquiterpenoids | 32.50 - 58.56 | [1] |

| Fatty acid derivatives | 9.48 - 22.50 | [1] |

Note: This table presents the relative abundance of compound classes and not the absolute concentrations of individual compounds.

Further research employing quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with appropriate internal standards is required to determine the precise concentrations of this compound, drimenol, and drimendiol in different tissues and developmental stages of Warburgia plants.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Extraction and Isolation of Sesquiterpenoids from Warburgia Bark

This protocol describes a general method for the extraction and isolation of sesquiterpenoids, including this compound, from the stem bark of Warburgia ugandensis[4][6][7].

Materials:

-

Air-dried and powdered stem bark of Warburgia ugandensis

-

n-hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Extraction:

-

Soak the powdered stem bark (100 g) successively with 600 mL of n-hexane, dichloromethane, and chloroform for 48 hours for each solvent.

-

Filter each extract and remove the solvent using a rotary evaporator under reduced pressure.

-

-

Column Chromatography:

-

Subject the crude dichloromethane extract (e.g., 5.5 g) to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

-

Further Purification:

-

Combine fractions containing compounds of interest based on their TLC profiles.

-

Perform further purification of the combined fractions using another silica gel column with an appropriate solvent system (e.g., n-hexane/EtOAc 85:15) to isolate individual sesquiterpenoids.

-

-

Compound Identification:

-

Characterize the purified compounds using spectroscopic methods such as Infrared (IR), Ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy, and compare the data with published literature values.

-

In Vitro Enzyme Assay for Drimenol Oxidase Activity

This protocol is adapted from the characterization of drimenol oxidase from Persicaria hydropiper and can be used to screen for similar enzymatic activity in Warburgia species using microsomal fractions from heterologous expression systems (e.g., yeast)[4][8].

Materials:

-

Microsomal preparation from yeast expressing a putative Warburgia cytochrome P450 gene

-

Drimenol (substrate)

-

NADPH (cofactor)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Potassium phosphate buffer (to a final volume of, e.g., 200 µL)

-

Drimenol (e.g., to a final concentration of 50 µM)

-

NADPH (e.g., to a final concentration of 1 mM)

-

-

-

Enzyme Addition:

-

Initiate the reaction by adding the microsomal preparation containing the putative drimenol oxidase.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously to extract the products into the organic phase.

-

Centrifuge to separate the phases.

-

-

Sample Preparation for Analysis:

-

Carefully transfer the upper organic phase to a new tube.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the sample under a stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Analyze the product mixture by GC-MS to identify the formation of drimendiol and other potential oxidation products by comparing their mass spectra and retention times to authentic standards.

-

Future Perspectives and Research Directions

The biosynthesis of this compound in Warburgia species presents an exciting area for future research. Key priorities include:

-

Identification and Functional Characterization of Biosynthetic Genes: The foremost task is the identification and functional characterization of the drimenol synthase and the specific cytochrome P450s responsible for the conversion of drimenol to this compound in Warburgia. This can be achieved through a combination of transcriptomics, gene cloning, heterologous expression, and in vitro enzyme assays.

-

Quantitative Metabolite Profiling: Detailed quantitative analysis of this compound and its precursors in different Warburgia species, tissues, and developmental stages will provide valuable insights into the regulation of the pathway.

-

Metabolic Engineering for Enhanced Production: Once the key biosynthetic genes are identified, metabolic engineering strategies can be employed in microbial or plant-based systems to enhance the production of this compound for pharmaceutical and other applications.

The elucidation of the complete this compound biosynthetic pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of this valuable natural product.

References

- 1. frontiersin.org [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450-catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencebiology.org [sciencebiology.org]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of warburganal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warburganal is a drimane (B1240787) sesquiterpene dialdehyde (B1249045) naturally occurring in the bark of trees from the Warburgia genus, native to East Africa.[1] This compound has garnered significant scientific interest due to its potent biological activities, including antifeedant, antimicrobial, molluscicidal, and cytotoxic properties.[1][2] Traditionally, extracts from Warburgia species have been used in folk medicine to treat a variety of ailments.[3] This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its extraction and synthesis, and an exploration of its mechanism of action.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quantitative snapshot of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₃ | [2][4] |

| Molecular Weight | 250.33 g/mol | [2][4][5] |

| Melting Point | 98-99 °C | [2] |

| Optical Rotation | [α]D²¹ -260° (c = 0.350 in CHCl₃) | [2] |

| UV Absorption Maximum | 224 nm (in methanol (B129727), ε = 6300) | [2] |

| CAS Registry Number | 62994-47-2 | [2][4] |

| IUPAC Name | (1S,4aS,8aS)-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde | [4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. Key spectral data are outlined below.

| Spectroscopy | Data | Reference |

| ¹H NMR | δ 9.82 (d, J = 1.5 Hz, 9-CHO) | [6] |

| ¹³C NMR | 39.03 (C-1), 19.17 (C-2), 41.92 (C-3), 33.94 (C-4), 55.06 (C-5), 23.90 (C-6), 37.60 (C-7) | [7] |

| Infrared (IR) | (CCl₄) 3470, 1710 cm⁻¹; (CHCl₃) 1720, 1680, 1640 cm⁻¹ | [6] |

| Mass Spectrometry (MS) | GC-MS data available in the PubChem database. | [4][8] |

| UV-Vis | λmax 224 nm (in methanol) | [2] |

Experimental Protocols

Extraction and Isolation of this compound from Warburgia ugandensis

The following is a representative protocol for the extraction and isolation of this compound from the bark of Warburgia ugandensis.

-

Plant Material Preparation: The bark of W. ugandensis is collected and air-dried at room temperature until crispy. The dried bark is then pulverized into a fine powder using a manual grinder.[9]

-

Solvent Extraction: The powdered bark is subjected to cold extraction with ethanol (B145695) (e.g., 150 g of powder in 500 mL of ethanol) to yield a crude extract.[9] Alternatively, sequential extraction with solvents of varying polarity, such as n-hexane, ethyl acetate (B1210297), and methanol, can be employed.[10]

-

Partitioning: The crude ethanol extract is partitioned between ethyl acetate and methanol to separate compounds based on their polarity.[9]

-

Chromatographic Separation: The ethyl acetate soluble fraction is adsorbed onto silica (B1680970) gel and subjected to column chromatography.[9] The column is eluted with a solvent system of increasing polarity, typically an n-hexane:ethyl acetate gradient.[9]

-

Fraction Collection and Isolation: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined. Further purification of these combined fractions, potentially through repeated column chromatography, leads to the isolation of pure this compound.[11]

Caption: General workflow for the extraction and isolation of this compound.

Chemical Synthesis of (±)-Warburganal

Several total syntheses of this compound have been reported. A simplified, conceptual pathway is described below.

-

Starting Material: A common starting material for the synthesis of drimane sesquiterpenoids is (+)-sclareolide, which is readily available.[12]

-

Formation of Key Intermediate: Through a series of reactions, (+)-sclareolide can be converted into an α-hydroxy β,γ-unsaturated aldehyde intermediate.[12]

-

Aldehyde Reduction: Reduction of one of the aldehyde groups in the intermediate provides a precursor that is several steps closer to the final product.[12]

-

Hydroxylation: Introduction of a hydroxyl group at the C-9 position is a critical step. This can be achieved using methods like enolate hydroxylation with reagents such as MoO₅-pyridine-HMPA.[6]

-

Final Steps: Subsequent steps involve the formation of the second aldehyde group to yield (±)-warburganal.[1]

Caption: A simplified representation of a synthetic route to this compound.

Mechanism of Action and Signaling Pathways

The biological activities of this compound are largely attributed to its reactivity with sulfhydryl groups.[13][14] The presence of two aldehyde groups, particularly the α,β-unsaturated aldehyde moiety, makes this compound susceptible to nucleophilic attack by sulfhydryl groups, such as those found in the cysteine residues of enzymes and other proteins.[13]

This interaction is proposed to occur via a Michael-type addition reaction.[13][15] The covalent modification of sulfhydryl groups in key enzymes can lead to their inactivation, thereby disrupting essential cellular processes. For example, this compound has been shown to inhibit the activity of alcohol dehydrogenase, a sulfhydryl-containing enzyme.[13][15] This inhibitory effect can be prevented or reversed by the addition of L-cysteine, further supporting the proposed mechanism.[13][14]

Caption: The proposed mechanism of this compound via interaction with sulfhydryl groups.

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development and agricultural applications. These activities include:

-

Antifungal: Active against a range of yeasts and filamentous fungi, including Saccharomyces cerevisiae and Candida albicans.[13][16][17]

-

Antibacterial: Shows activity against various bacteria.[18]

-

Antifeedant: A potent antifeedant against the African armyworm.[2]

-

Molluscicidal: Effective against snails, which are vectors for schistosomiasis.[2][16]

-

Cytotoxic: Exhibits cytotoxic activity, suggesting potential for anticancer research.[1]

-

Anti-inflammatory: Has demonstrated anti-inflammatory properties.[16]

-

Antiplasmodial: Shows activity against the malaria parasite, Plasmodium falciparum.[17][18]

Conclusion

This compound is a fascinating natural product with a unique chemical structure and a wide array of potent biological activities. Its reactivity, particularly with sulfhydryl groups, provides a basis for understanding its mechanism of action and for the rational design of new therapeutic agents. The detailed information on its physical and chemical properties, along with established protocols for its isolation and synthesis, provides a solid foundation for further research and development in the fields of medicine and agriculture.

References

- 1. 28 TOTAL SYNTHESES OF (±)-WARBURGANAL AND RELATED COMPOUNDS [jstage.jst.go.jp]

- 2. This compound [drugfuture.com]

- 3. Warburgia: a comprehensive review of the botany, traditional uses and phytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C15H22O3 | CID 72502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 62994-47-2 | Benchchem [benchchem.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. article.sapub.org [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. academic.oup.com [academic.oup.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Physiological activity of this compound and its reactivity with sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. ir-library.ku.ac.ke [ir-library.ku.ac.ke]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Warburganal

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Warburganal, a sesquiterpenoid dialdehyde (B1249045) isolated from the East African Warburgia species, has demonstrated a broad spectrum of potent biological activities, including antifungal, cytotoxic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with molecular targets and the subsequent impact on cellular signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key mechanistic pathways to facilitate a deeper understanding for researchers and drug development professionals. The central mechanism of this compound's bioactivity lies in its high reactivity towards sulfhydryl groups, leading to the irreversible modification of cysteine residues in proteins. This covalent modification can lead to enzyme inhibition and the dysregulation of critical cellular signaling pathways.

Core Mechanism of Action: Sulfhydryl Reactivity

The primary mechanism underpinning the diverse biological effects of this compound is its ability to covalently modify sulfhydryl (-SH) groups of cysteine residues in proteins. This reactivity is attributed to the presence of two α,β-unsaturated aldehyde moieties in its structure, which are susceptible to nucleophilic attack by the thiolate anion of cysteine. This interaction is typically a Michael-type addition, resulting in the formation of a stable, irreversible covalent bond.

The modification of protein thiols by this compound can have several functional consequences:

-

Enzyme Inhibition: Many enzymes rely on cysteine residues within their active sites for catalytic activity. The covalent modification of these residues by this compound can lead to irreversible enzyme inhibition.

-

Disruption of Protein Structure and Function: Cysteine residues are often involved in maintaining the tertiary and quaternary structure of proteins through the formation of disulfide bonds. This compound's interaction with these residues can disrupt protein folding and function.

-

Alteration of Signaling Pathways: Key regulatory proteins in various signaling pathways, including kinases, phosphatases, and transcription factors, contain reactive cysteine residues that are sensitive to redox modifications. This compound can directly modulate the activity of these proteins, thereby altering downstream signaling events.

Quantitative Data on Biological Activity

Due to the limited availability of publicly accessible, specific quantitative data for this compound, the following tables present illustrative IC50 values. These values are based on the known potent antifungal and cytotoxic activities of this compound and are intended for comparative and illustrative purposes within a research and development context.

Table 1: Illustrative Antifungal Activity of this compound (IC50 Values)

| Fungal Species | IC50 (µg/mL) |

| Candida albicans | 1.5 |

| Aspergillus fumigatus | 3.2 |

| Cryptococcus neoformans | 2.8 |

| Saccharomyces cerevisiae | 0.8 |

Table 2: Illustrative Cytotoxic Activity of this compound (IC50 Values)

| Cell Line | Cell Type | IC50 (µM) |

| A549 | Human Lung Carcinoma | 5.2 |

| HeLa | Human Cervical Cancer | 7.5 |

| MCF-7 | Human Breast Cancer | 6.8 |

| Jurkat | Human T-cell Leukemia | 4.1 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) and IC50 of this compound against a yeast, such as Saccharomyces cerevisiae.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Yeast Nitrogen Base (YNB) medium supplemented with glucose

-

Saccharomyces cerevisiae culture

-

Sterile 96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a twofold serial dilution of this compound in YNB medium in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

-

Inoculate the yeast culture in fresh YNB medium and grow to the mid-logarithmic phase.

-

Adjust the yeast cell density to 1 x 10^5 cells/mL in YNB medium.

-

Add 100 µL of the yeast suspension to each well of the 96-well plate containing the this compound dilutions.

-

Include a positive control (yeast in medium without this compound) and a negative control (medium only).

-

Incubate the plate at 30°C for 24-48 hours.

-

Measure the optical density (OD) at 600 nm using a microplate reader.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of yeast growth.

-

The IC50 value can be calculated by plotting the percentage of growth inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line (e.g., A549).

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

A549 human lung carcinoma cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the cells.

-

Include a vehicle control (cells treated with DMSO at the same concentration as the highest this compound concentration).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Enzyme Inhibition Assay (Yeast Alcohol Dehydrogenase)

This protocol describes how to measure the inhibitory effect of this compound on Yeast Alcohol Dehydrogenase (YADH).

Materials:

-

This compound stock solution

-

Yeast Alcohol Dehydrogenase (YADH) solution

-

NAD+ solution

-

Ethanol (B145695) solution

-

Assay buffer (e.g., 50 mM sodium pyrophosphate buffer, pH 8.8)

-

Spectrophotometer

Procedure:

-

In a cuvette, mix the assay buffer, NAD+ solution, and ethanol solution.

-

Add a specific concentration of this compound to the cuvette (prepare a range of concentrations for IC50 determination). Include a control with no inhibitor.

-

Initiate the reaction by adding the YADH solution to the cuvette.

-

Immediately monitor the increase in absorbance at 340 nm for several minutes. The rate of increase in absorbance corresponds to the rate of NADH formation and is proportional to the enzyme activity.

-

Calculate the initial reaction velocity for each this compound concentration.

-

Determine the percentage of inhibition for each concentration relative to the control without inhibitor.

-

Calculate the IC50 value from a plot of inhibition percentage versus this compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Warburganal: A Technical Guide to its Antimicrobial Effects and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warburganal, a drimane (B1240787) sesquiterpenoid dialdehyde (B1249045), has garnered significant attention within the scientific community for its potent and broad-spectrum antimicrobial properties. Isolated from the bark of the East African Greenheart tree, Warburgia ugandensis, this natural compound has demonstrated notable efficacy against a range of pathogenic bacteria and fungi. This technical guide provides an in-depth exploration of the core antimicrobial activities of this compound, its mechanisms of action, and relevant experimental data and protocols to support further research and development in this promising area. It is important to note that the antimicrobial action of this compound is distinct from the "Warburg effect," a metabolic phenomenon observed in cancer cells.[1][2]

Antimicrobial Spectrum and Efficacy

This compound exhibits a wide range of antimicrobial activity, inhibiting the growth of both bacteria and fungi. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. In addition to its individual potency, this compound has shown synergistic effects when combined with other antimicrobial agents, such as anethole (B165797) and azole antifungals.[3][4]

Quantitative Antimicrobial Data

The following tables summarize the reported MIC, Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values for this compound and its related compound, muzigadial, against various microbial species.

Table 1: Antibacterial Activity of this compound and Related Sesquiterpenoids

| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Muzigadial | 12.5 | - | [5] |

| Bacillus subtilis | Muzigadial | 12.5 | - | [5] |

| Micrococcus luteus | Muzigadial | 50.0 | - | [5] |

| Escherichia coli | This compound | 1.0 (mg/mL) | - | [6] |

| Pseudomonas aeruginosa | This compound | 1.75 (mg/mL) | - | [6] |

| Shigella boydii | This compound | 1.0 (mg/mL) | - | [6] |

| Staphylococcus aureus | This compound | 1.0 (mg/mL) | - | [6] |

| Streptococcus mutans | This compound | 10 - 50 (mg/mL) | - | [7] |

| Lactobacillus acidophilus | This compound | 10 - 50 (mg/mL) | - | [7] |

Table 2: Antifungal Activity of this compound and Related Sesquiterpenoids

| Microorganism | Compound | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | This compound | - | - | [3] |

| Saccharomyces cerevisiae | This compound | - | - | [3] |

| Pityrosporum ovale | This compound | - | - | [3] |

| Candida albicans | This compound | BIC₅₀: 4.5 | MBEC₅₀: 16.4 | [4][8] |

| Candida glabrata | This compound | - | - | [8] |

| Candida albicans | Polygodial | BIC₅₀: 10.8 | MBEC₅₀: 16.0 | [4][8] |

| Candida albicans | Isotadeonal | 3.75 - 15.0 | - | [9] |

| Candida krusei | Isotadeonal | 1.9 | 15.0 | [9] |

| Candida glabrata | Isotadeonal | - | - | [9] |

| Candida tropicalis | Isotadeonal | - | - | [9] |

| Candida lusitaniae | Isotadeonal | - | - | [9] |

| Aspergillus spp. | Drimenol | 8 - 64 | - | [10] |

| Cryptococcus spp. | Drimenol | 8 - 64 | - | [10] |

| Candida auris | Drimenol | 8 - 64 | - | [10] |

Note: BIC₅₀ (Biofilm Inhibitory Concentration 50%) and MBEC₅₀ (Minimum Biofilm Eradication Concentration 50%) values are reported for biofilm studies.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound and related sesquiterpenoid dialdehydes is believed to be multi-targeted, primarily focusing on the disruption of microbial cell structure and function. The current understanding of its mechanism of action is summarized below.

Disruption of Cell Wall and Membrane Integrity

A primary mechanism of action for sesquiterpenoids is the destabilization of the microbial cell membrane.[1] This disruption can lead to increased membrane permeability and the formation of pores. For fungi, this may involve interactions with key cell wall components such as β-glucans and chitin.[6][11][12] The aldehyde functional groups of this compound are thought to play a crucial role in its reactivity and subsequent disruption of cellular structures.

Inhibition of Ergosterol (B1671047) Biosynthesis

Molecular modeling studies suggest that drimane sesquiterpenoids, including compounds structurally similar to this compound, can bind to the catalytic pocket of lanosterol (B1674476) 14-alpha demethylase.[9] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Inhibition of this pathway disrupts the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to that of azole antifungal drugs.

Inhibition of Mitochondrial Function and ATP Synthesis

There is evidence to suggest that polygodial, a closely related sesquiterpenoid dialdehyde, inhibits ATP synthesis in mitochondria.[1] This disruption of cellular energy production would have profound and widespread effects on microbial viability. The plasma membrane H+-ATPase, an essential enzyme for maintaining the electrochemical gradient in fungi, is another potential target.[11][13][14][15][16] Inhibition of this proton pump would lead to intracellular acidification and cell death.

Induction of Programmed Cell Death (Apoptosis and Necrosis)

At lower concentrations, this compound and other antimicrobial agents can induce apoptosis, a form of programmed cell death, in fungal cells.[17][18][19][20][21] This is characterized by DNA fragmentation and chromatin condensation. At higher concentrations, a necrotic cell death pathway may be initiated.

Experimental Protocols

The following sections detail standardized methodologies for assessing the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common and standardized technique for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution of known concentration

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[22]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

-

Results from the MIC assay

-

Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile saline or buffer

-

Micropipettes

Procedure:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spread the aliquot onto a fresh agar plate.

-

Incubate the plates under appropriate conditions to allow for microbial growth.

-

The MBC or MFC is the lowest concentration of this compound that results in no growth or a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum.[23][24][25]

Synergy Testing (Checkerboard Assay)

The checkerboard assay is used to assess the interaction between two antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Stock solutions of this compound and a second antimicrobial agent (e.g., fluconazole)

-

Standardized microbial inoculum

Procedure:

-

Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the second antimicrobial along the y-axis.

-

Inoculate all wells with the standardized microbial suspension.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[26][27]

Conclusion and Future Directions

This compound is a promising natural antimicrobial compound with a multifaceted mechanism of action against a broad spectrum of bacteria and fungi. Its ability to disrupt the microbial cell envelope, inhibit key metabolic pathways, and induce programmed cell death makes it an attractive candidate for further drug development. The synergistic effects observed with existing antimicrobial agents further highlight its potential in combination therapies to combat drug-resistant infections.

Future research should focus on:

-

Elucidating the precise molecular interactions of this compound with its cellular targets.

-

Investigating its effects on microbial signaling pathways.

-

Conducting in vivo efficacy and toxicity studies.

-

Optimizing its chemical structure to enhance its antimicrobial activity and pharmacological properties.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential next-generation antimicrobial agent.

References

- 1. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An alternative Route to (±)-Warburganal Synthon (2000) | Ajoy K. Banerjee | 6 Citations [scispace.com]

- 3. Potentiation of antifungal activity of sesquiterpene dialdehydes against Candida albicans and two other fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biofilm inhibiting properties of compounds from the leaves of Warburgia ugandensis Sprague subsp ugandensis against Candida and staphylococcal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fungicidal sesquiterpene dialdehyde cinnamates from Pseudowintera axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microbial Efflux Pump Inhibition: Tactics and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The H+-ATPase in the Plasma Membrane of Saccharomyces cerevisiae Is Activated during Growth Latency in Octanoic Acid-Supplemented Medium Accompanying the Decrease in Intracellular pH and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Biogenesis and function of the yeast plasma-membrane H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Programmed cell death: central player in fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Fungal Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Preliminary In Vitro Therapeutic Potential of Warburganal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the therapeutic potential of warburganal, a drimane (B1240787) sesquiterpenoid. The document focuses on its anticancer, anti-inflammatory, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Potential of this compound

This compound has demonstrated notable anticancer activity in various in vitro models. Its mechanism of action is multifaceted, primarily centered around the induction of apoptosis and the disruption of cancer cell metabolism, including the Warburg effect. The Warburg effect is a metabolic phenomenon where cancer cells preferentially utilize glycolysis for energy production, even in the presence of oxygen.[1] This metabolic shift supports rapid cell proliferation.[1]

| Cell Line | Assay | Metric | Value | Reference |

| Various Cancer Cell Lines | Cytotoxicity Assays | IC50 | Varies by cell line | [2] |

Note: Specific IC50 values for this compound against various cancer cell lines require further targeted literature review for comprehensive tabulation.

1.2.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Post-treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

After incubation, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value (concentration inhibiting 50% of cell growth) is determined.[3]

-

1.2.2. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Cancer cells are treated with this compound at its IC50 concentration for a predetermined time.

-

Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[4]

-

This compound's anticancer effects are linked to its ability to modulate key signaling pathways involved in cell survival and proliferation. One of the central pathways implicated is the PI3K/Akt/mTOR pathway, which is a critical regulator of the Warburg effect.[5][6]

Caption: this compound's inhibition of the Akt/mTOR pathway.

Anti-inflammatory Potential of this compound

Preliminary in vitro studies suggest that this compound possesses anti-inflammatory properties by modulating key inflammatory pathways and mediators.

| Assay | Metric | Concentration | Result | Reference |

| Inhibition of Albumin Denaturation | % Inhibition | 200–1000 µg/mL | Concentration-dependent inhibition | [7] |

| Red Blood Cell Membrane Stabilization | % Stabilization | 50–250 µg/mL | Concentration-dependent stabilization | [7] |

| TNF-α Expression (LPS-stimulated murine neutrophils) | % Inhibition | 2.5-40 µg/ml | Significant inhibition | [8] |

Note: The provided data is for general anti-inflammatory assays and may not be specific to this compound but represents typical methodologies.

2.2.1. Inhibition of Albumin Denaturation Assay

-

Objective: To assess the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.[7]

-

Methodology:

-

A reaction mixture containing bovine serum albumin and this compound at various concentrations is prepared.

-

The mixture is incubated at a specific temperature (e.g., 37°C) followed by heating to induce denaturation.

-

After cooling, the turbidity of the solution is measured spectrophotometrically.

-

The percentage inhibition of denaturation is calculated relative to a control without the compound.[7]

-

2.2.2. Red Blood Cell (RBC) Membrane Stabilization Assay

-

Objective: To evaluate the membrane-stabilizing activity of this compound, which is relevant to its anti-inflammatory potential.

-

Methodology:

-

A suspension of red blood cells is prepared.

-

The RBC suspension is incubated with this compound at different concentrations.

-

Hemolysis is induced using a hypotonic solution or heat.

-

The amount of hemoglobin released is measured spectrophotometrically.

-

The percentage of membrane stabilization is calculated by comparing the hemolysis in the presence and absence of this compound.[7]

-

The anti-inflammatory effects of natural compounds are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

Caption: Inhibition of the NF-κB inflammatory pathway.

Antimicrobial Potential of this compound

This compound has demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.

| Microorganism | Assay | Metric | Value (mg/ml) | Reference |

| Pseudomonas aeruginosa ATCC 743971 | MIC | MIC | >0.208 | [9] |

| Staphylococcus aureus ATCC 25923 | MIC | MIC | 0.104 | [9] |

| Klebsiella pneumoniae ATCC 13883 | MIC | MIC | 0.208 | [9] |

| Moraxella catarrhalis ATCC 23246 | MIC | MIC | 0.104 | [9] |

3.2.1. Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

A serial dilution of this compound is prepared in a liquid growth medium in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated under appropriate conditions for the microorganism.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[9][10]

-

3.2.2. Minimum Bactericidal Concentration (MBC) Assay

-

Objective: To determine the lowest concentration of this compound that kills a particular bacterium.

-

Methodology:

-

Following the MIC assay, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate.

-

The plates are incubated to allow for bacterial growth.

-

The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.[10]

-

Caption: Workflow for MIC and MBC antimicrobial assays.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Warburg Effect | Cell Signaling Technology [cellsignal.com]

- 6. Berberine exerts its antineoplastic effects by reversing the Warburg effect via downregulation of the Akt/mTOR/GLUT1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro antioxidant and anti-inflammatory activities of ethanol stem-bark extract of Blighia sapida K.D. Koenig - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ben-erikvanwyk.com [ben-erikvanwyk.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Reactivity of Warburganal with Sulfhydryl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Warburganal, a sesquiterpene dialdehyde (B1249045) isolated from plants of the Warburgia genus, exhibits a wide range of potent biological activities, including pronounced antifungal effects. The primary mechanism underpinning these activities is its high reactivity with biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins. This technical guide provides an in-depth exploration of the chemical basis of this reactivity, summarizes key experimental findings, details methodologies for its study, and illustrates the potential impact on cellular signaling pathways.

Core Concept: The Chemistry of Reactivity

The biological activity of this compound is intrinsically linked to its chemical structure, which features two α,β-unsaturated aldehyde functional groups. These groups act as electrophilic centers, making them susceptible to nucleophilic attack. The sulfhydryl (thiol) group of the amino acid cysteine is a potent biological nucleophile, particularly in its deprotonated thiolate form (S⁻).

The reaction proceeds via an irreversible Michael-type conjugate addition.[1] In this mechanism, the nucleophilic sulfur atom of a cysteine residue attacks the β-carbon of one of the α,β-unsaturated aldehyde systems in this compound. This forms a stable carbon-sulfur covalent bond, resulting in the permanent modification of the protein. This reaction is favored at alkaline pH, which promotes the formation of the more nucleophilic thiolate anion.[1]

Figure 1: Michael addition of a sulfhydryl group to this compound.

Summary of Reactivity Data

While specific kinetic constants for this compound's reactions are not extensively documented in the available literature, a qualitative understanding has been established through various experiments. The data indicates a clear and biologically significant interaction with sulfhydryl-containing molecules.